5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a cyclopropyl group attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs prevents the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by this compound has significant effects at the molecular and cellular levels. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and other biomolecules in biochemical reactions .
Cellular Effects
Some pyrrolopyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . It is possible that this compound exerts its effects at the molecular level by interacting with FGFRs and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyridines often involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically require the use of cyclization agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . These reactions predominantly occur at the 3-position of the pyrrolo[2,3-b]pyridine core, although nitration at the 2-position has also been observed.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Bromination and Iodination: Often carried out using bromine or iodine in the presence of a suitable solvent.
Mannich Reaction: Involves the use of formaldehyde and a secondary amine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro-substituted derivatives, while bromination and iodination would result in halogenated products.
Scientific Research Applications
5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of various biologically active compounds . Additionally, derivatives of this compound have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which are of interest in cancer therapy . The compound’s unique structure makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the cyclopropyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other pyrrolo[2,3-b]pyridine derivatives and contributes to its potential as a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGZEXTHLLLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729037 | |
Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254567-75-3 | |
Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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